molecular formula C9H13NOS B183062 N-tert-butylthiophene-2-carboxamide CAS No. 90642-98-1

N-tert-butylthiophene-2-carboxamide

Cat. No.: B183062
CAS No.: 90642-98-1
M. Wt: 183.27 g/mol
InChI Key: HWRDAEJCROHFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identifier Summary N-tert-butylthiophene-2-carboxamide is an organic compound classified as a heterocyclic carboxamide. Its molecular formula is C 9 H 13 NOS, yielding a molecular weight of 183.27 g/mol . This compound features a thiophene ring, a five-membered aromatic heterocycle containing sulfur, linked via a carboxamide group to a tert-butyl substituent. Research Applications and Biological Significance Thiophene carboxamide derivatives are a significant scaffold in medicinal chemistry with demonstrated potential in several research areas. While specific biological data for this compound is limited in the public domain, studies on highly similar compounds reveal valuable research trajectories. One primary area of investigation is anticancer research . Thiophene carboxamide derivatives have been synthesized and evaluated as biomimetics of the potent anticancer agent Combretastatin A-4 (CA-4) . These compounds exhibit antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), by targeting the tubulin-colchicine-binding pocket, disrupting microtubule assembly and leading to cell cycle arrest . The thiophene ring is critical for this interaction due to its high aromaticity, which facilitates binding within the tubulin protein . Another promising field of study is antiviral research . Heterocyclic carboxamides incorporating thiophene and other rings have shown potent activity against norovirus . Structure-Activity Relationship (SAR) studies highlight that specific halogen substitutions on the thiophene ring are essential for strong antiviral efficacy, suggesting the this compound core is a versatile template for further optimization in developing antiviral agents . Usage and Handling Notes This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

N-tert-butylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRDAEJCROHFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401937
Record name N-(tert-butyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90642-98-1
Record name N-(tert-butyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TERT-BUTYL-2-THIOPHENECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Thiophene Carboxamide Scaffold in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-tert-butylthiophene-2-carboxamide

The thiophene ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic and geometric properties, imparted by the sulfur atom, allow for a diverse range of molecular interactions, making it a valuable scaffold in drug discovery.[1] When functionalized as a carboxamide, the thiophene moiety gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[3][4][5] this compound represents a fundamental member of this class, incorporating a bulky, lipophilic tert-butyl group that can significantly influence its physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of its synthesis, spectral characterization, and known properties, offering insights for its application in research and development.

Molecular and Physicochemical Properties

This compound is a compound with the molecular formula C₉H₁₃NOS. Its structure features a thiophene ring connected at the 2-position to a carboxamide group, which is N-substituted with a tert-butyl group.

PropertyValueSource
Molecular Formula C₉H₁₃NOSPubChem[6]
Molecular Weight 183.27 g/mol Santa Cruz Biotechnology[7]
Monoisotopic Mass 183.0718 DaPubChem[6]
XlogP (Predicted) 2.3PubChem[6]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Mechanistic Considerations

The synthesis of this compound is most reliably achieved through the amidation of an activated thiophene-2-carboxylic acid derivative. The primary and most direct route involves the reaction of thiophene-2-carbonyl chloride with tert-butylamine. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a standard and reliable method for the synthesis of this compound, based on common organic chemistry practices for amide bond formation.

Part 1: Preparation of Thiophene-2-carbonyl chloride

  • To a solution of thiophene-2-carboxylic acid in a suitable solvent such as ethyl acetate, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) to the reaction mixture. The reaction will release sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., GC/MS) until the starting material is consumed.

  • After cooling, the excess thionyl chloride and solvent can be removed by distillation to yield crude thiophene-2-carbonyl chloride, which can be purified by vacuum distillation.[9]

Part 2: Amidation with tert-Butylamine

  • Dissolve tert-butylamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophene-2-carbonyl chloride in the same solvent to the cooled tert-butylamine solution. A base such as triethylamine or pyridine can be added to scavenge the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Diagram of the Synthetic Workflow

G cluster_0 Part 1: Acid Chloride Formation cluster_1 Part 2: Amidation TCA Thiophene-2-carboxylic acid SOCl2 Thionyl Chloride (SOCl2) Catalytic DMF TCA->SOCl2 Reaction TCC Thiophene-2-carbonyl chloride SOCl2->TCC Product Reaction Nucleophilic Acyl Substitution in DCM or THF TCC->Reaction TBA tert-Butylamine TBA->Reaction Workup Aqueous Workup (Wash & Dry) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.44-7.39 (m, 2H): These signals correspond to the two protons on the thiophene ring.

  • δ 7.05 (dd, J = 3.2, 4.0 Hz, 1H): This doublet of doublets is also from a proton on the thiophene ring.

  • δ 5.80 (s, 1H): This singlet corresponds to the amide proton (N-H).

  • δ 1.46 (s, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group.[1]

¹³C NMR (100 MHz, CDCl₃):

  • δ 161.2: This signal is attributed to the carbonyl carbon of the amide group.

  • δ 140.5, 129.3, 127.4, 127.3: These peaks correspond to the four carbon atoms of the thiophene ring.

  • δ 51.9: This signal is from the quaternary carbon of the tert-butyl group.

  • δ 28.9: This peak corresponds to the three equivalent methyl carbons of the tert-butyl group.[1]

Infrared (IR) Spectroscopy

While specific experimental IR data for this compound is not available in the cited literature, the expected characteristic absorption bands can be predicted based on its functional groups and data from related compounds. The FT-IR spectrum of the isomeric tert-Butyl N-(thiophen-2yl)carbamate has been reported and can be used for comparison.[10]

  • N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic/Aliphatic): Bands for the thiophene C-H bonds are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will appear just below 3000 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band is expected in the range of 1630-1680 cm⁻¹.

  • N-H Bending (Amide II): A band is expected around 1510-1570 cm⁻¹.

  • Thiophene Ring Vibrations: Multiple bands in the fingerprint region (below 1600 cm⁻¹) will be characteristic of the thiophene ring.

Mass Spectrometry (MS)

Specific mass spectral data for this compound is not detailed in the provided search results. However, the expected fragmentation pattern under electron ionization (EI) would likely involve:

  • Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Cleavage of the tert-butyl group, leading to a prominent fragment ion.

    • Fragmentation of the amide bond.

    • Loss of the entire amide side chain, resulting in a thiophene-related fragment.

Potential Applications and Biological Context

While no specific biological activities have been reported for this compound itself, the broader class of thiophene-2-carboxamide derivatives has shown significant promise in various therapeutic areas. This provides a strong rationale for investigating the biological profile of this specific compound.

  • Anticancer Activity: Numerous thiophene carboxamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast, liver, and colon cancer.[1][3] Some have been identified as inhibitors of key signaling pathways, such as VEGFR-2 and mitochondrial complex I.[2]

  • Anti-inflammatory and Antioxidant Properties: Thiophene-2-carboxamides have been evaluated for their potential to mitigate inflammation and oxidative stress.[5]

  • Antibacterial and Antifungal Activity: The thiophene carboxamide scaffold is also present in compounds with antimicrobial properties.[5]

The N-tert-butyl group can influence the compound's lipophilicity, membrane permeability, and metabolic stability, which are critical parameters in drug design. Therefore, this compound serves as an important model compound for structure-activity relationship (SAR) studies within this class of molecules.

Diagram of Potential Research Applications

G cluster_applications Potential Research Areas Core This compound Anticancer Anticancer Research (e.g., cytotoxicity screening) Core->Anticancer Based on class activity AntiInflammatory Anti-inflammatory Studies Core->AntiInflammatory Based on class activity Antimicrobial Antimicrobial Assays Core->Antimicrobial Based on class activity SAR Structure-Activity Relationship (SAR) Studies Core->SAR As a model compound

Caption: Potential research applications of this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its position within the pharmacologically relevant class of thiophene carboxamides. While its synthesis is straightforward and its NMR spectral properties are well-defined, there is a notable lack of publicly available experimental data on its fundamental physicochemical properties such as melting point, solubility, and crystal structure. Future research should aim to fill these knowledge gaps, as such data is crucial for its application in materials science and drug development. Furthermore, given the broad biological activities of related compounds, a thorough investigation into the specific pharmacological profile of this compound is warranted and could reveal novel therapeutic potential.

References

  • RSC. (n.d.). Supporting Information Organic Template-Free Synthesis of Zeolite Y Nanoparticle Assemblies and Their Application in the Catalys. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(tert-Butyl)thiophene-2-sulphonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-tert-butyl-2-thiophenecarboxamide (C9H13NOS). Retrieved from [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • PubMed. (2014, July 15). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • Kuujia.com. (2025, April 20). Cas no 10354-41-3 (N-butylthiophene-2-carboxamide). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). Thiophene-2-carboxamide, N,N-dibutyl-. Retrieved from [Link]

  • PubMed. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET. Retrieved from [Link]

  • De Gruyter. (2013, October 1). Crystal structure of (S)-tert-butyl 3-carbamothioyl-3,4-dihydro- isoquinoline-2(1H)-carboxylate, C63H86N8O9S4. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl ....
  • ASP Basilicata. (n.d.). 1340148-56-2 | N-tert-Butylthiophene-2-carboximidamide. Retrieved from [Link]

  • PubMed. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Retrieved from [Link]

  • Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, August 16). (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Thiophene-3-carbonyl Chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(tert-butyl)[2-(3-{1-}-2-hydroxypropyl)phenyl]carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814. Retrieved from [Link]

  • Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (n.d.). Retrieved from [Link]

  • Physics @ Manasagangotri. (2007, September 14). Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)- carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl thiophene-2-carboxylate | C9H12O2S | CID 13495746. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S111. FTIR spectrum of N-(2-methoxybenzyl)thiophene-2-carboxamide (20). Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Hilaris. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

Lipophilicity and LogP values of N-tert-butylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Lipophilicity Profiling of N-tert-butylthiophene-2-carboxamide

Executive Summary

This compound represents a critical "privileged scaffold" in medicinal chemistry, bridging the gap between simple heteroaromatic fragments and complex kinase inhibitors or anti-inflammatory agents. Its structural architecture—comprising a lipophilic thiophene core, a polar amide linker, and a bulky hydrophobic tert-butyl moiety—creates a distinct amphiphilic profile.

This guide provides a rigorous technical analysis of the lipophilicity (LogP) of this scaffold. It moves beyond simple calculated values to provide field-validated protocols for experimental determination, addressing the specific challenges posed by surfactant-like behavior in amphiphilic amides.

Molecular Architecture & Predicted Physicochemical Properties

Before initiating wet-lab protocols, a structural dissection is required to establish the "Expected Value Range" (EVR). This prevents blind experimentation and allows for the detection of outliers caused by experimental error (e.g., emulsion formation).

Structural Dissection
Structural ComponentPhysicochemical ContributionImpact on LogP
Thiophene Ring Aromatic, electron-rich S-heterocycle.Moderate Increase (+) . Less lipophilic than benzene but significantly more than furan.
Carboxamide Linker H-bond donor (NH) and acceptor (C=O).Significant Decrease (-) . Introduces polarity and water solubility potential.[1]
tert-Butyl Group Bulky, spherical hydrophobic domain.High Increase (++) . Adds significant lipophilicity (+1.98 Hansch

value) and steric bulk.
Consensus LogP Data

Note: Values below are derived from consensus algorithms and comparative analysis of structurally validated analogs (e.g., thiophene-2-carboxylate esters).

  • Predicted LogP (Consensus): 2.2 – 2.6

  • Predicted LogD (pH 7.4): ~2.4 (Neutral molecule; amide pKa > 15, no ionization at physiological pH).

  • Topological Polar Surface Area (TPSA): ~43 Ų (Excellent membrane permeability range).

Scientific Insight: The tert-butyl group serves a dual purpose. It increases LogP to the optimal range for blood-brain barrier (BBB) penetration (typically 2.0–3.5) while providing steric protection to the amide bond, reducing susceptibility to rapid enzymatic hydrolysis in vivo.

Experimental Determination Protocols

For this specific molecule, standard potentiometric titration is ineffective due to the lack of ionizable centers in the pH 2–12 range. Therefore, we utilize Partition Coefficient methods .

Protocol A: High-Throughput Determination (OECD 117 - HPLC Method)

Recommended for screening libraries or when sample quantity is limited (<5 mg).

Principle: Retention time (


) on a C18 column correlates linearly with LogP. The tert-butyl group interacts strongly with the octadecyl chains, requiring a specific reference standard set.

Workflow Diagram:

HPLC_LogP_Workflow Start Sample Preparation (10 mg/L in MeOH) Column Isocratic Elution (C18, 75% MeOH / 25% H2O) Start->Column Standards Ref. Standards Mix (LogP 1.0 - 4.0) Standards->Column Detection UV Detection (240 nm - Thiophene u03c0-u03c0*) Column->Detection Calc LogP Calculation (Interpolation from k' vs LogP) Detection->Calc

Figure 1: HPLC-based LogP determination workflow optimized for neutral thiophene amides.

Step-by-Step Methodology:

  • Mobile Phase: Prepare methanol:water (75:25 v/v). Note: Avoid buffers as the molecule is neutral.

  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Standards: Inject a mixture of reference compounds: Acetanilide (LogP 1.16), Acetophenone (1.58), Benzene (2.13), Toluene (2.73), and Naphthalene (3.60).

  • Sample Injection: Inject 10 µL of this compound (dissolved in mobile phase).

  • Calculation:

    • Calculate capacity factor

      
       (where 
      
      
      
      is dead time, usually thiourea).
    • Plot Log

      
       vs. Literature LogP of standards.
      
    • Interpolate the sample's LogP.[2][3][4][5]

Protocol B: The Gold Standard (OECD 107 - Shake Flask Method)

Required for definitive regulatory data or if the HPLC method yields ambiguous peak shapes.

Critical Challenge: this compound acts as a weak surfactant due to its amphiphilic nature (polar head, greasy tail). This can cause micro-emulsions in the octanol-water interface, leading to artificially high water-phase concentrations (underestimating LogP).

Modified Protocol for Amphiphiles:

  • Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours before the experiment.

  • Phase Ratio: Use a 1:1 volume ratio (e.g., 10 mL Octanol : 10 mL Water).

  • Equilibration:

    • Dissolve compound in pre-saturated octanol.

    • Add pre-saturated water.

    • Slow Stirring: Do NOT shake vigorously. Use the "Slow Stirring Method" (OECD 123) variant if emulsions form. Stir at 150 rpm for 4 hours.

  • Separation: Centrifuge at 3000g for 20 minutes to break any micro-emulsions.

  • Quantification: Analyze both phases via UV-Vis spectrophotometry at

    
     245 nm.
    

Structural Modification & SAR Implications

Understanding the LogP of the N-tert-butyl derivative allows for rational design of analogs. The diagram below illustrates how modifying the scaffold shifts the physicochemical profile.

SAR_Decision_Tree Core This compound (LogP ~2.4) Mod1 Replace t-Butyl with Methyl Core->Mod1 Reduce Steric Bulk Mod2 Replace Thiophene with Furan Core->Mod2 Bioisosteric Switch Mod3 Add 5-Halo substituent Core->Mod3 Halogenation Res1 LogP decreases to ~1.0 Increases solubility Reduces metabolic stability Mod1->Res1 Res2 LogP decreases to ~1.8 Increases polarity Potential Michael Acceptor risk Mod2->Res2 Res3 LogP increases to >3.0 Increases potency (lipophilic contact) Reduces solubility Mod3->Res3

Figure 2: Structure-Property Relationship (SPR) map demonstrating the impact of scaffold modifications on lipophilicity.

Interpretation of Results

  • LogP < 2.0: Indicates the compound may be too hydrophilic for passive diffusion across the BBB, though oral absorption remains high.

  • LogP 2.0 – 3.0 (Target Zone): The N-tert-butyl derivative typically falls here. This is the "Sweet Spot" for central nervous system (CNS) activity and good oral bioavailability (Rule of 5 compliant).

  • LogP > 3.5: Risk of high plasma protein binding (>95%) and metabolic clearance via CYP450 enzymes.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2] OECD iLibrary. Available at: [Link][6]

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Available at: [Link][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13495746, tert-butyl thiophene-2-carboxylate (Analog Reference). PubChem.[7][8] Available at: [Link]

  • Gleeson, M.P. Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 2008. (Contextual validation of LogP < 3 rules). Available at: [Link]

Sources

Electronic Modulation of Tert-Butyl Substituted Thiophene Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the physicochemical and optoelectronic shifts induced by tert-butyl substitution on thiophene amide scaffolds. Thiophene amides function as critical "push-pull" systems in both medicinal chemistry (as bioisosteres) and organic electronics (as donor-acceptor units). The introduction of a tert-butyl group acts as a dual-function modulator: it sterically alters the dihedral angle—thereby tuning the conjugation length—and inductively destabilizes the HOMO level. This document provides a self-validating synthesis protocol, comparative electronic data, and mechanistic insights for researchers optimizing solubility, metabolic stability, and band-gap engineering.

Part 1: Molecular Architecture & Electronic Theory

The Donor-Acceptor (D-A) Conflict

The thiophene amide scaffold is defined by the competition between the electron-rich thiophene ring (Donor) and the electron-withdrawing carbonyl of the amide (Acceptor). This creates an Intramolecular Charge Transfer (ICT) state.[1]

  • Thiophene Core: High

    
    -electron density; prone to electrophilic attack.
    
  • Amide Group: Withdraws density via resonance (-R) and induction (-I), lowering the LUMO energy.

The Tert-Butyl Effect: Sterics vs. Electronics

The tert-butyl group is not merely a solubilizing agent; it is a structural lever. Its impact depends entirely on its position:

  • N-tert-butyl (Amide Nitrogen): primarily affects solubility and metabolic stability . It blocks

    
    -dealkylation and disrupts intermolecular H-bonding, improving solubility in non-polar organic solvents (DCM, Toluene) essential for solution processing.
    
  • 3,4-Ring Substitution: primarily affects conjugation . The bulky tert-butyl group forces the thiophene ring and the amide carbonyl out of coplanarity. This "steric twist" breaks the effective conjugation length, resulting in a hypsochromic (blue) shift in absorption but an increase in solid-state quantum yield by preventing fluorescence quenching aggregation (ACES effect).

Mechanistic Pathway Diagram

The following diagram illustrates how tert-butyl substitution dictates the physicochemical fate of the molecule.

G Start Thiophene Amide Core Sub_N N-Substitution (Amide Nitrogen) Start->Sub_N + t-Butyl Sub_Ring Ring Substitution (3- or 4-position) Start->Sub_Ring + t-Butyl Effect_Sol Disrupted H-Bonding (High Solubility) Sub_N->Effect_Sol Effect_Met Metabolic Shielding (High t1/2) Sub_N->Effect_Met Effect_Twist Steric Twist (>45° Dihedral) Sub_Ring->Effect_Twist Effect_Elec Broken Conjugation (Blue Shift / Wide Gap) Effect_Twist->Effect_Elec

Figure 1: Causal flow of tert-butyl substitution effects on thiophene amides.

Part 2: Synthesis & Structural Characterization[2]

To study these properties, high-purity material is required. The following protocol utilizes the Acid Chloride method, preferred over DCC coupling for tert-butyl amines due to the steric hindrance of the amine which often leads to poor yields in carbodiimide couplings.

Protocol: Synthesis of N-tert-butylthiophene-2-carboxamide

Objective: Synthesize a sterically hindered amide with >95% purity for electrochemical analysis.

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • tert-Butylamine (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation (Acyl Chloride Formation):

    • Dissolve thiophene-2-carboxylic acid in anhydrous DCM under

      
       atmosphere.
      
    • Add

      
       dropwise at 0°C.[2]
      
    • Reflux at 40°C for 3 hours. Validation: Monitor by TLC (conversion of acid to non-polar spot) or aliquot IR (shift of C=O from ~1680 to ~1750 cm⁻¹).

    • Evaporate solvent and excess

      
      in vacuo to yield the crude acid chloride (usually a yellow oil/solid).
      
  • Coupling (Amide Formation):

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Cool to 0°C.

    • Add a mixture of tert-butylamine and

      
       dropwise. Note: The reaction is exothermic.
      
    • Stir at Room Temperature (RT) for 12 hours.

  • Purification (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with sat.

      
       (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Use Hexane/Ethyl Acetate. tert-butyl amides crystallize well due to symmetry.

Characterization Checkpoints
  • ¹H NMR (CDCl₃): Look for the tert-butyl singlet (~1.45 ppm, 9H). The amide NH should appear as a broad singlet around 5.8-6.5 ppm.

  • IR Spectroscopy: Strong Amide I band at ~1640 cm⁻¹ (lower than ester due to resonance).

Synthesis Acid Thiophene-2-carboxylic Acid (Start) SOCl2 Reflux with SOCl2 (3 hrs, 40°C) Acid->SOCl2 Inter Acid Chloride (Intermediate) SOCl2->Inter Amine Add t-Butylamine + Et3N (0°C -> RT) Inter->Amine Workup Wash: HCl / NaHCO3 (Purification) Amine->Workup Product This compound (Target) Workup->Product

Figure 2: Validated synthesis workflow for sterically hindered thiophene amides.

Part 3: Optoelectronic & Electrochemical Analysis

The electronic properties are best understood by comparing the tert-butyl substituted variant against the protonated analog.

Comparative Electronic Properties Table

The data below synthesizes trends observed in thiophene-amide literature [1][2].

PropertyN-H Analog (Reference)N-tert-Butyl Analog 3-tert-Butyl-Ring Analog Interpretation
Solubility (CHCl₃) Moderate (< 10 mg/mL)High (> 50 mg/mL)High (> 50 mg/mL)t-Butyl disrupts

-stacking and H-bonding networks.

(Abs)
~250-270 nm~250-270 nm~230-240 nmRing substitution twists the backbone, reducing conjugation (Blue Shift). N-sub has minimal electronic effect.
HOMO Level -6.1 eV-6.0 eV-5.8 eV+I effect of t-butyl raises HOMO slightly; steric twist prevents stabilization.
LUMO Level -1.8 eV-1.7 eV-1.5 eVAmide resonance is decoupled in ring-substituted variants, raising LUMO.
Band Gap (

)
~4.3 eV~4.3 eV~4.3 - 4.5 eVWider gap in ring-substituted forms due to loss of planarity.
Solid State Fluor. Low (Quenching)ModerateHighBulky groups prevent ACQ (Aggregation Caused Quenching).
Electrochemical Protocol (Cyclic Voltammetry)

To empirically determine the HOMO/LUMO levels cited above, perform Cyclic Voltammetry (CV).

  • Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Acetonitrile with 0.1 M

    
     (supporting electrolyte).
    
  • Calculation:

    • 
       (ferrocene vacuum scale).
      
    • 
      .
      
    • Note: Thiophene amides often show irreversible oxidation due to cation-radical coupling at the

      
      -positions. The tert-butyl group at the ring position can stabilize this radical, making the wave more reversible [3].
      

Part 4: Applications in Drug & Material Design

Medicinal Chemistry: The Metabolic Shield

In drug discovery, the tert-butyl group is not just for electronics; it is a metabolic blocker .[3]

  • Mechanism: Cytochrome P450 enzymes typically attack exposed alkyl chains or electron-rich rings.

  • Application: Placing a tert-butyl group on the amide nitrogen prevents

    
    -dealkylation. Placing it on the thiophene ring (position 5) blocks metabolic oxidation of the sulfur or 
    
    
    
    -carbon, significantly extending half-life (
    
    
    ) [4].
Organic Electronics: Preventing Aggregation

For Organic Light Emitting Diodes (OLEDs) or Organic Field Effect Transistors (OFETs):

  • Problem: Planar thiophene amides stack too tightly (H-aggregates), leading to non-radiative decay (fluorescence quenching).

  • Solution: The tert-butyl group acts as a "spacer," enforcing a separation distance > 3.5 Å between

    
    -systems. This preserves the emissive state in solid films, crucial for efficient device performance [5].
    

References

  • Deciphering the Electronic Transitions of Thiophene-Based Donor-Acceptor Ligands. ChemPhysChem. (2021). Link

  • Synthesis and Characterization of Thiophene-based Donor–Acceptor–Donor Ligands. Chemistry - A European Journal. (2015). Link

  • Synthesis of a Stable Radical Cation of Bis-Tert-Butyl Ethylenedioxythiophene. Materials (Basel). (2019). Link

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem Technical Guides. (2025).[3] Link

  • Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. Precision Chemistry. (2023). Link

Sources

Literature review of N-tert-butylthiophene-2-carboxamide in medicinal chemistry

Technical Guide: -tert-Butylthiophene-2-carboxamide in Medicinal Chemistry

Role: Privileged Scaffold & Directed Metalation Tool CAS: 939-62-8 (ester precursor context); Specific Amide ID varies by library.[1][2] Molecular Formula:

Molecular Weight:2

Part 1: Executive Summary

Directed Ortho-Metalation (DoM)12privileged scaffold

1

This guide analyzes the compound's utility in constructing hydrophobic ligand domains and its strategic value in fragment-based drug design (FBDD).[1][2]

Part 2: Chemical Architecture & Synthesis

The molecule consists of a thiophene ring substituted at the C2 position with a secondary carboxamide, capped by a bulky tert-butyl group.[1]

Structural Significance[2]
  • Lipophilicity: The tert-butyl group significantly increases

    
    , enhancing membrane permeability and facilitating hydrophobic interactions within receptor pockets (e.g., the allosteric sites of ion channels).[2]
    
  • Metabolic Stability: The steric bulk of the tert-butyl group protects the amide nitrogen from rapid enzymatic dealkylation, a common metabolic soft spot in linear alkyl amides.[1]

  • Electronic Effects: The thiophene ring is electron-rich (

    
    -excessive) compared to benzene, making it more susceptible to electrophilic aromatic substitution, yet the electron-withdrawing amide group at C2 tempers this, directing reactivity to the C3 position via chelation control.[1][2]
    
Synthetic Protocols

Two primary routes are employed for synthesis, depending on scale and available reagents.[2]

Method A: Schotten-Baumann Acylation (High Throughput)

This method is preferred for gram-scale synthesis due to its speed and high yield.[1][2]

  • Activation: Thiophene-2-carboxylic acid is converted to the acid chloride using oxalyl chloride (

    
    ) and catalytic DMF in DCM.[1][2]
    
  • Coupling: The acid chloride is added dropwise to a solution of tert-butylamine and a base (TEA or DIPEA) at 0°C.[1][2]

  • Workup: Acid/base wash removes unreacted amine and acid.

Method B: Carbodiimide Coupling (Mild Conditions)

Ideal for derivatives with acid-sensitive functional groups.[1][2]

  • Reagents: Thiophene-2-carboxylic acid, tert-butylamine, EDC

    
    HCl, HOBt, DIPEA, DMF.[1][2]
    
  • Mechanism: Formation of the active ester intermediate followed by nucleophilic attack by the amine.

Part 3: Synthetic Utility – The "Tool" Aspect

The most powerful application of

Directed Ortho-Metalation (DoM)12
Mechanism of Action

The amide oxygen acts as a Lewis base, coordinating to the lithium atom of the organolithium reagent (e.g., n-BuLi).[2] This "Complex Induced Proximity Effect" (CIPE) brings the base into close proximity with the C3 proton, facilitating selective deprotonation.[2]

Workflow: C3-Functionalization
  • Lithiation: Treat substrate with 2.2 eq. n-BuLi in THF at -78°C.

  • Intermediate: Formation of the stable ortho-lithiated species.[1][2]

  • Quench: Addition of an electrophile (

    
    ) introduces functional groups at C3.[2]
    
    • 
       Formyl group (precursor to fused rings).[2]
      
    • 
       Iodo group (precursor to Suzuki/Sonogashira couplings).[2]
      

DoM_PathwaySubstrateN-t-Butylthiophene-2-carboxamideComplexLi-CoordinationComplexSubstrate->Complex+ n-BuLi (-78°C)Lithiated3-LithioIntermediateComplex->LithiatedDeprotonation (C3-H)Product3-SubstitutedDerivativeLithiated->Product+ Electrophile (E+)

Figure 1: Directed Ortho-Metalation (DoM) pathway for regioselective functionalization of the thiophene core.[1][2]

Part 4: Medicinal Chemistry Applications[1][2][3]

P2X7 Receptor Antagonism

The

P2X7 receptor12
  • Pharmacophore Role: The tert-butyl group occupies a specific hydrophobic pocket in the allosteric binding site.[1][2]

  • SAR Insight: Replacing the tert-butyl group with linear alkyl chains often results in a loss of potency, suggesting the receptor pocket is spherical/bulky rather than deep/narrow.[1]

Bioisosterism in Kinase Inhibitors

In the design of inhibitors for targets like PTP1B (diabetes/oncology) or HCV NS5B polymerase :

  • Thiophene vs. Benzene: The thiophene ring is a bioisostere of benzene. It is physically smaller (bond angle ~93° vs 120°) and allows for different vector orientations of substituents.[2]

  • Solubility: Thiophene derivatives often possess better aqueous solubility than their phenyl analogs due to the lower resonance energy and the ability of sulfur to participate in weak hydrogen bonding.

Comparison of Physicochemical Properties
PropertyN-t-Butylthiophene-2-carboxamideN-t-Butylbenzamide (Analog)Impact on Drug Design
LogP ~2.1~2.6Thiophene is slightly less lipophilic; better for lowering DMPK risk.[1][2]
Aromaticity LowerHigherThiophene is more reactive (metabolic hotspot if not blocked).[2]
H-Bond Acceptor Amide O + Thiophene SAmide OSulfur can act as a weak acceptor.[1][2]
Geometry 5-membered ring6-membered ringAlters substituent vectors by ~30°.[1][2]

Part 5: Experimental Protocols

Protocol 1: Synthesis via Acid Chloride (Standard)

Objective: Synthesis of

  • Preparation of Acid Chloride:

    • Dissolve thiophene-2-carboxylic acid (1.28 g, 10 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops).[2]

    • Add oxalyl chloride (1.0 mL, 12 mmol) dropwise at 0°C under

      
      .
      
    • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Amide Coupling:

    • Redissolve crude acid chloride in DCM (15 mL).

    • Add a solution of tert-butylamine (1.2 mL, 11 mmol) and Triethylamine (2.8 mL, 20 mmol) in DCM (10 mL) dropwise at 0°C.

    • Stir at RT for 4 hours.

  • Purification:

    • Wash organic layer with 1M HCl (2x), Sat.[2]

      
       (2x), and Brine (1x).[2]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Hexane/EtOAc if necessary.[2]

Protocol 2: Ortho-Lithiation (Advanced)

Objective: Introduction of a formyl group at C3 to create 3-formyl-N-tert-butylthiophene-2-carboxamide.[1][2]

  • Lithiation:

    • Dissolve

      
      -tert-butylthiophene-2-carboxamide (1.0 eq) in anhydrous THF (0.2 M concentration).
      
    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 15 min.

    • Stir at -78°C for 1 hour (solution typically turns yellow/orange).

  • Quench:

    • Add anhydrous DMF (3.0 eq) dropwise.[2]

    • Stir at -78°C for 30 min, then warm to RT.

  • Workup:

    • Quench with Sat.

      
      .[2][3][4] Extract with EtOAc.[2]
      
    • Purify via flash chromatography (Silica, Hexane/EtOAc gradient).[2]

Part 6: References

  • Thiophene-2-carboxamide Derivatives in Drug Discovery

    • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[1][2]

    • Source:BMC Chemistry, 2023.[2]

    • URL:[Link]

  • Ortho-Lithiation & Synthetic Utility

    • Title: Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base.[2]

    • Source:Molecules, 2021.[2][5][6]

    • URL:[Link][2]

  • P2X7 Receptor Antagonists

    • Title: Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function.[1][2][7]

    • Source:British Journal of Pharmacology, 2010.[2]

    • URL:[Link]

  • P2Y14 Antagonists (Thiophene-2-carboxyl core)

    • Title: Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists.[1][2]

    • Source:Journal of Medicinal Chemistry, 2024.[2]

    • URL:[Link][2]

Methodological & Application

Synthesis of N-tert-butylthiophene-2-carboxamide from thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The thiophene-2-carboxamide scaffold represents a critical structural motif in modern medicinal chemistry.[1] Serving as a bioisostere for benzamides, the thiophene ring offers unique electronic properties (electron-rich aromatic system) and altered metabolic stability profiles. Derivatives of this scaffold are actively investigated as inhibitors for VEGFR-2 (angiogenesis), PTP1B (diabetes/obesity), and various ion channels involved in pain signaling [1, 2].

This Application Note details the synthesis of N-tert-butylthiophene-2-carboxamide via the acylation of tert-butylamine with thiophene-2-carbonyl chloride. The bulky tert-butyl group is frequently employed to modulate lipophilicity and block metabolic dealkylation sites, enhancing the drug-like properties of the parent scaffold.

Chemical Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is driven by the high electrophilicity of the carbonyl carbon in the acid chloride and the nucleophilicity of the primary amine.

Mechanistic Pathway[2][3][4]
  • Nucleophilic Attack: The lone pair of the tert-butylamine nitrogen attacks the carbonyl carbon of thiophene-2-carbonyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms with a negative charge on the oxygen.

  • Elimination: The chloride ion (a good leaving group) is expelled, reforming the carbonyl double bond.

  • Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Visualizing the Mechanism (Graphviz)

ReactionMechanism Reactants Thiophene-2-carbonyl chloride + tert-Butylamine Transition Tetrahedral Intermediate (Zwitterionic) Reactants->Transition Nucleophilic Attack Elimination Chloride Elimination Transition->Elimination Collapse Product This compound + TEA·HCl Elimination->Product Deprotonation (TEA)

Figure 1: Mechanistic flow of the acylation reaction. The base (TEA) is critical in the final step to scavenge HCl.

Experimental Protocol

Materials & Reagents[1][4][5]
ReagentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
Thiophene-2-carbonyl chloride Electrophile1.0146.591.37Corrosive/Lachrymator. Handle in fume hood.
tert-Butylamine Nucleophile1.173.140.69Volatile (BP ~44°C). Keep cold.
Triethylamine (TEA) Base (Scavenger)1.2101.190.73Scavenges HCl byproduct.
Dichloromethane (DCM) Solvent--1.33Anhydrous preferred.
Step-by-Step Synthesis Procedure

Safety Pre-check: Thiophene-2-carbonyl chloride releases HCl upon contact with moisture. Perform all operations in a functioning fume hood. Wear nitrile gloves and safety goggles.

Step 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.
    
  • Add tert-butylamine (11 mmol, 1.15 mL) and Triethylamine (12 mmol, 1.67 mL) to the flask.

  • Dissolve in 20 mL of anhydrous DCM .

  • Cool the reaction mixture to 0°C using an ice-water bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.

Step 2: Addition
  • Dilute thiophene-2-carbonyl chloride (10 mmol, 1.46 g/1.07 mL) in 5 mL of DCM .

  • Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Observation: White precipitate (TEA·HCl) will form immediately, indicating successful coupling.

Step 3: Reaction & Monitoring
  • Allow the mixture to warm to room temperature (RT) naturally.

  • Stir for 3–4 hours .

  • Process Control: Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexanes).

    • Starting Material: High

      
       (Acid chloride hydrolyzes on plate to acid, often visible as a streak).
      
    • Product: Distinct spot at moderate

      
      . UV active.
      
Step 4: Workup & Isolation
  • Quench the reaction by adding 20 mL of water .

  • Transfer to a separatory funnel.

  • Phase Separation: Extract the organic layer (DCM, bottom layer).

  • Wash Sequence:

    • Wash 1: 1N HCl (20 mL) – Removes unreacted amine and TEA.

    • Wash 2: Saturated

      
       (20 mL) – Removes any hydrolyzed thiophene-2-carboxylic acid.
      
    • Wash 3: Brine (saturated NaCl, 20 mL) – Dries the organic layer.

  • Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Purification
  • Method: Recrystallization is generally sufficient due to the high crystallinity of amide derivatives.

  • Solvent System: Hot Hexanes (with minimal Ethyl Acetate if needed).

  • Alternative: Flash Column Chromatography (SiO2, Gradient 0

    
     20% EtOAc/Hexanes).
    

Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Ar) Mix Mix Amine + TEA + DCM (Cool to 0°C) Start->Mix Add Dropwise Addition: Thiophene-2-carbonyl chloride Mix->Add Exothermic Control React Stir RT (3-4 hrs) (Precipitate forms) Add->React TLC Monitoring Extract Extraction (DCM) Wash: HCl -> NaHCO3 -> Brine React->Extract Quench Dry Dry (MgSO4) & Concentrate Extract->Dry Pure Final Product: Recrystallization Dry->Pure

Figure 2: Operational workflow for the synthesis and isolation of the target amide.

Characterization & Quality Control

To ensure the "Trustworthiness" of the synthesized compound, the following analytical data should be verified.

TechniqueExpected Signal/ObservationInterpretation
Appearance White to off-white crystalline solidTypical for secondary amides.
1H NMR (CDCl3)

~1.45 (s, 9H)
tert-butyl methyl protons.

~5.8-6.0 (br s, 1H)
Amide N-H proton.

~7.0-7.6 (m, 3H)
Thiophene aromatic protons.
IR Spectroscopy 1630–1660

Strong C=O stretch (Amide I band).
3200–3400

N-H stretch.
Melting Point Determine experimentallyNote: Analogous thiophene amides typically melt between 80–120°C depending on purity.

Troubleshooting & Expert Insights

  • Low Yield:

    • Cause: Hydrolysis of the acid chloride before reaction.

    • Solution: Ensure the acid chloride is fresh or distilled. Use strictly anhydrous DCM.

  • Sticky Solid/Oil Product:

    • Cause: Residual solvent or impurities.

    • Solution: Triturate the crude oil with cold pentane or hexanes to induce crystallization.

  • Steric Hindrance:

    • While tert-butylamine is bulky, the carbonyl of the acid chloride is sufficiently accessible. If the reaction is sluggish, allow it to run overnight or gently reflux (40°C), though this is rarely necessary for this specific pair.

References

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[2][3][4] International Journal of Molecular Sciences.

  • National Institutes of Health (PMC). (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics.[3]

  • Greenberg, J. A., & Sammakia, T. (2017).[5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.

  • BenchChem. (2025).[1][6] Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives.

Sources

Application Note: N-tert-Butylthiophene-2-carboxamide as a Directing Group for Regioselective C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of thiophenes is a cornerstone of medicinal chemistry, given the prevalence of the thiophene pharmacophore in therapeutics (e.g., Plavix, Olanzapine). However, electrophilic substitution naturally favors the C-2 (α) position due to electronic stabilization. Accessing the C-3 (β) position typically requires pre-functionalized starting materials (e.g., 3-bromothiophene), which adds synthetic steps and cost.

This Application Note details the use of ** N-tert-butylthiophene-2-carboxamide** as a robust substrate for Directed C-H Activation . The bulky N-tert-butyl amide moiety acts as a Directing Group (DG), overcoming the inherent electronic bias of the thiophene ring to exclusively target the C-3 position. This protocol allows for the direct coupling of unfunctionalized thiophenes with aryl iodides using a Palladium(II) catalyst system.

Scientific Rationale & Mechanism

Why N-tert-Butyl?

The choice of the tert-butyl group on the amide nitrogen is not arbitrary; it serves three critical functions:

  • Steric Control: The bulky tert-butyl group forces the amide bond into a specific conformation (s-trans relative to the C-N bond), positioning the carbonyl oxygen to coordinate with the Palladium center.

  • Prevention of N-Coordination: Unlike primary amides, the steric bulk prevents the formation of unreactive N-bound bis-complexes, thereby favoring the catalytically active O-bound species.

  • Solubility: It significantly enhances solubility in non-polar solvents (e.g., Toluene, DCE) commonly used in C-H activation temperatures (100–120 °C).

Mechanistic Pathway: Concerted Metalation-Deprotonation (CMD)

The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The amide carbonyl oxygen coordinates to Pd(OAc)₂, bringing the metal into proximity with the C-3 hydrogen. A carboxylate ligand (acetate or pivalate) then acts as an intramolecular base, abstracting the C-3 proton while the Pd-C bond forms. This is the rate-determining CMD step .

CH_Activation_Cycle cluster_cycle Pd(II)/Pd(0) Catalytic Cycle Start Pd(OAc)2 (Pre-catalyst) Coordination Coordination (Amide O-binding) Start->Coordination CMD C-H Activation (CMD Mechanism) Coordination->CMD Palladacycle C3-Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Coordination Regeneration of Pd(II) Product C3-Arylated Product RedElim->Product Reagents Reagents: 1. Aryl Iodide 2. AgOAc (Halide Scavenger) 3. PivOH (Proton Shuttle) Reagents->OxAdd

Figure 1: Catalytic cycle for the amide-directed C-3 arylation of thiophene. The key CMD step is facilitated by the directing group and carboxylate ligands.

Experimental Protocol: C-3 Arylation

This protocol is optimized for the coupling of this compound with various aryl iodides.

Materials & Reagents
ReagentEquiv.Role
Substrate (N-t-Bu-thiophene-2-carboxamide)1.0Starting Material
Aryl Iodide (Ar-I)1.5–2.0Coupling Partner
Pd(OAc)₂ 5–10 mol%Catalyst
Ag₂CO₃ or AgOAc 1.0–2.0Oxidant / Halide Scavenger
PivOH (Pivalic Acid)0.3–0.5Ligand / Proton Shuttle (Crucial)
Solvent 0.2 MToluene or DCE (Anhydrous)
Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a glovebox or under a stream of Argon, charge an oven-dried screw-cap pressure vial (10 mL) with:

    • This compound (0.5 mmol, 1.0 equiv).

    • Aryl Iodide (0.75 mmol, 1.5 equiv).

    • Pd(OAc)₂ (5.6 mg, 5 mol%).

    • AgOAc (83 mg, 1.0 equiv) Note: Ag salts precipitate Iodide, driving the reaction.

    • Pivalic Acid (15 mg, 0.3 equiv).

  • Add anhydrous Toluene (2.5 mL).

  • Seal the vial with a Teflon-lined cap.

Step 2: Catalysis

  • Place the vial in a pre-heated aluminum block at 110 °C .

  • Stir vigorously (800 rpm) for 12–24 hours.

    • Checkpoint: The reaction mixture will turn dark/black as Pd black may precipitate over time.

  • Monitor reaction progress via TLC (EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting amide.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove silver salts and Pd residues.

  • Wash the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Typically 10–30% EtOAc in Hexanes (The product is usually more polar than the starting iodide but less polar than the starting amide).

Post-Functionalization: Removing the Directing Group

For drug development, the N-tert-butyl amide is often a "trace" scaffold that must be removed or transformed.

Protocol A: Dehydration to Nitrile (C-2 Cyano)

This converts the amide into a nitrile, a versatile handle for further chemistry.

  • Dissolve the C3-arylated amide in POCl₃ (excess) or SOCl₂/DMF.

  • Heat to 80 °C for 2 hours.

  • Quench carefully with ice water.

  • Result: 3-Arylthiophene-2-carbonitrile.

Protocol B: Hydrolysis to Carboxylic Acid
  • Dissolve amide in 1,4-Dioxane/Water (1:1).

  • Add concentrated HCl (or KOH for basic hydrolysis) and heat to reflux for 12h.

    • Note: Acidic hydrolysis is preferred if the substrate is sensitive to base. The tert-butyl group is cleaved as isobutylene/tert-butanol.

  • Result: 3-Arylthiophene-2-carboxylic acid.

Workflow_Diagram Substrate N-t-Bu-Thiophene-2-carboxamide Reaction Pd(OAc)2 / AgOAc / PivOH 110°C, Toluene Substrate->Reaction Product C3-Arylated Amide Reaction->Product Transformation DG Removal/Mod Product->Transformation Nitrile 3-Aryl-2-Cyanothiophene (via POCl3) Transformation->Nitrile Dehydration Acid 3-Aryl-2-Carboxylic Acid (via HCl/Hydrolysis) Transformation->Acid Hydrolysis

Figure 2: Workflow from starting material to diverse C-3 functionalized building blocks.[1]

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Conversion Catalyst deactivation (Pd black formation)Add 10-20 mol% of Benzoquinone (BQ) to stabilize Pd(0) or switch to Pd(TFA)₂.
Regioselectivity Loss Temperature too highLower temperature to 90 °C and extend reaction time.
C-5 Arylation (Side Product) Steric crowding at C-3If the Aryl Iodide is extremely bulky (e.g., ortho-substituted), C-5 activation becomes competitive. Use less bulky electrophiles.
Silver Residues Incomplete filtrationWash the Celite pad with DCM (Dichloromethane) instead of EtOAc to better solubilize the product if it's polar.

References

  • Padmavathi, R., et al. (2015). "Pd(OAc)₂/AgOAc Catalytic System Based Bidentate Ligand Directed Regiocontrolled C–H Arylation and Alkylation of the C‐3 Position of Thiophene‐ and Furan‐2‐carboxamides."[2] European Journal of Organic Chemistry.[2]

  • Tang, D., et al. (2014). "Pd/C as a Catalyst for Completely Regioselective C–H Functionalization of Thiophenes under Mild Conditions."[3] Angewandte Chemie International Edition.

  • Giri, R., et al. (2005). "Pd-Catalyzed Directed C-H Bond Functionalization." Chemical Society Reviews (Foundational review on amide directing groups).

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Concerted Metalation-Deprotonation (CMD) Mechanism." Chemistry Letters.

Sources

Application Notes and Protocols: A Guide to the Synthesis of N-tert-butylthiophene-2-carboxamide via Schotten-Baumann Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene-2-Carboxamides and the Utility of the Schotten-Baumann Reaction

Thiophene-2-carboxamides are a class of organic compounds that have garnered significant interest within the pharmaceutical and agrochemical industries. Their versatile scaffold is a key structural motif in a variety of biologically active molecules. The incorporation of a bulky tert-butyl group can enhance lipophilicity and metabolic stability, making N-tert-butylthiophene-2-carboxamide a valuable building block in drug discovery and development.

This application note provides a comprehensive guide to the synthesis of this compound using the robust and widely applicable Schotten-Baumann reaction. This method offers an efficient and scalable route to this important amide, utilizing readily available starting materials. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution, and outline the necessary procedures for the purification and characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.

Theoretical Background: The Schotten-Baumann Reaction Mechanism

The Schotten-Baumann reaction is a classic method for the synthesis of amides from amines and acid chlorides.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. In the context of this application, the lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This initial attack forms a tetrahedral intermediate.

A key feature of the Schotten-Baumann reaction is the presence of a base, typically aqueous sodium hydroxide, in a two-phase system.[3] The base plays a crucial role in driving the reaction to completion by neutralizing the hydrochloric acid (HCl) that is generated as a byproduct. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. The overall reaction is highly efficient and generally proceeds with high yields.

Experimental Protocol: Synthesis of this compound

This protocol details the preparation of this compound from thiophene-2-carbonyl chloride and tert-butylamine under Schotten-Baumann conditions.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/MassSupplierPurity
Thiophene-2-carbonyl chlorideC₅H₃ClOS146.60101.47 gSigma-Aldrich≥98%
tert-ButylamineC₄H₁₁N73.14121.2 mLAcros Organics≥99%
Sodium HydroxideNaOH40.00200.8 gFisher Scientific≥97%
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLVWRACS Grade
Deionized WaterH₂O18.02-50 mL--
Saturated Brine SolutionNaCl(aq)--20 mL--
Anhydrous Magnesium SulfateMgSO₄120.37-~2 g--

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Reaction Workflow:

Synthesis_Workflow Reactants Reactants: Thiophene-2-carbonyl chloride tert-Butylamine NaOH(aq) Reaction Schotten-Baumann Reaction (DCM/H₂O, 0°C to RT) Reactants->Reaction Workup Work-up: - Separation - Washing - Drying Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product N-tert-butylthiophene- 2-carboxamide Purification->Product Characterization Characterization: - NMR - IR - Melting Point Product->Characterization Final_Product Pure Product Characterization->Final_Product

Figure 1: Overall workflow for the synthesis and characterization of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.2 mL, 12 mmol) in 20 mL of deionized water.

  • Basification: To the aqueous solution of tert-butylamine, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water. Cool the flask in an ice bath with stirring.

  • Addition of Acid Chloride: Dissolve thiophene-2-carbonyl chloride (1.47 g, 10 mmol) in 20 mL of dichloromethane. Transfer this solution to a dropping funnel.

  • Reaction: Add the solution of thiophene-2-carbonyl chloride dropwise to the stirred, cooled aqueous solution of tert-butylamine over a period of 15-20 minutes. A white precipitate may form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Work-up and Purification

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom layer, DCM).

  • Extraction: Extract the aqueous layer with an additional 20 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 20 mL of 1 M HCl (to remove any unreacted tert-butylamine), 20 mL of deionized water, and 20 mL of saturated brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization. While a specific solvent system is not widely reported, a common approach for amides is to use a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[4][5][6][7][8] The crude solid should be dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate), followed by the dropwise addition of the "poor" solvent (e.g., water or hexane) until turbidity persists. Upon slow cooling, pure crystals of the product should form.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.44-7.39 (m, 2H, thiophene-H)

    • δ 7.05 (dd, J = 3.2, 4.0 Hz, 1H, thiophene-H)

    • δ 5.80 (s, 1H, NH)

    • δ 1.46 (s, 9H, C(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 161.2 (C=O)

    • δ 140.5 (thiophene-C)

    • δ 129.3 (thiophene-CH)

    • δ 127.4 (thiophene-CH)

    • δ 127.3 (thiophene-CH)

    • δ 51.9 (C(CH₃)₃)

    • δ 28.9 (C(CH₃)₃)

Infrared (IR) Spectroscopy:

  • N-H stretch: A medium to strong absorption band in the region of 3350-3250 cm⁻¹.

  • C=O stretch (Amide I band): A strong, sharp absorption band around 1680-1630 cm⁻¹.

  • N-H bend (Amide II band): A medium absorption band around 1550-1510 cm⁻¹.

  • C-N stretch: A medium absorption band in the region of 1300-1200 cm⁻¹.

  • Thiophene ring vibrations: Characteristic absorptions for the thiophene ring will also be present.

Melting Point:

A precise melting point for this compound is not widely reported. However, based on related structures such as N-(tert-Butyl)thiophene-2-sulphonamide (95-100 °C) and thiophene-2-carboxamide (175-181 °C), a melting point in a broad range can be anticipated.[9][10] The experimentally determined melting point of the purified product should be sharp and can be used as an indicator of purity. A related compound, N-tert-Butylthiophene-2-carboximidamide, has a reported melting point of 97-100 °C.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionEnsure dropwise addition of the acid chloride at low temperature. Allow the reaction to stir for a sufficient time at room temperature.
Loss of product during work-upEnsure complete extraction with DCM. Avoid excessive washing.
Oily ProductImpurities presentAttempt purification by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Product has a low melting pointIf the product is inherently an oil at room temperature, purification should be performed by column chromatography.
Broad Melting Point RangeImpure productRecrystallize the product again, ensuring slow cooling to promote the formation of well-defined crystals.

Safety Precautions

  • Thiophene-2-carbonyl chloride: This reagent is corrosive and lachrymatory. It reacts with water to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14][15][16]

  • tert-Butylamine: This reagent is a flammable and corrosive liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled and can cause severe skin and eye burns. Handle in a fume hood and wear appropriate PPE.[17][18][19][20][21]

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

  • Sodium Hydroxide: This is a corrosive solid. Handle with care to avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Schotten-Baumann reaction provides a reliable and efficient method for the synthesis of this compound. The protocol outlined in this application note, when followed with the appropriate safety precautions, should afford the desired product in good yield and high purity. The characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized compound. This procedure is a valuable tool for researchers and scientists working in the fields of medicinal chemistry and materials science.

References

  • Chemstock. (n.d.). TERT-BUTYLAMINE GHS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Thiophenecarbonyl chloride. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(tert-Butyl)thiophene-2-sulphonamide. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Kuujia.com. (2025, April 20). Cas no 10354-41-3 (N-butylthiophene-2-carboxamide). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ASP Basilicata. (n.d.). 1340148-56-2 | N-tert-Butylthiophene-2-carboximidamide. Retrieved from [Link]

  • Semantic Scholar. (1972). Infrared and ultraviolet spectra of some 2-thiophenecarboxamides. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). N-tert-butyl-2-thiophenecarboxamide (C9H13NOS). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl thiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

Sources

Microwave-assisted synthesis of N-tert-butylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of N-tert-butylthiophene-2-carboxamide via T3P Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a common pharmacophore in drug discovery (e.g., as a bioisostere for phenyl amides or a scaffold in kinase inhibitors).

Traditional thermal amidation of thiophene-2-carboxylic acid with tert-butylamine often suffers from slow kinetics due to the steric bulk of the tert-butyl group and the volatility of the amine (bp 78 °C). Standard acid chloride methods (


) are effective but moisture-sensitive and generate corrosive byproducts.

The Solution: We utilize Propylphosphonic Anhydride (T3P®) as a coupling agent under Microwave (MW) Irradiation .[1] T3P offers a distinct advantage: it generates water-soluble byproducts, simplifying purification to a simple aqueous wash, while MW irradiation overcomes the steric energy barrier of the tert-butyl amine nucleophilic attack.

Reaction Mechanism & Strategy

The reaction proceeds via the activation of the thiophene carboxylic acid by T3P to form a reactive mixed anhydride intermediate. The steric bulk of the tert-butylamine is overcome by the dielectric heating of the microwave, which provides rapid, uniform energy transfer directly to the polar transition state.

Key Advantages:

  • Atom Economy: High conversion rates with near-stoichiometric reagents.

  • Safety: T3P is non-explosive (unlike HOBt) and low-toxicity.

  • Speed: Reaction time reduced from 12+ hours (thermal reflux) to <20 minutes.

ReactionMechanism Acid Thiophene-2-carboxylic Acid Inter Mixed Anhydride Intermediate Acid->Inter Activation Base Base (DIPEA) Base->Inter Activation T3P T3P (Active Reagent) T3P->Inter Activation MW MW Irradiation (100°C, Dielectric Heating) Inter->MW + Amine Amine tert-Butylamine (Nucleophile) Product N-tert-butylthiophene- 2-carboxamide MW->Product Amidation Byprod Water-Soluble Phosphonate Salts MW->Byprod Elimination

Figure 1: T3P-mediated activation pathway.[2] The cyclic anhydride structure of T3P reacts with the carboxylate to form a mixed anhydride, which is then attacked by the amine.

Materials & Equipment

Reagents
ReagentCASEquiv.Role
Thiophene-2-carboxylic acid 527-72-01.0Substrate
tert-Butylamine 75-64-91.5Nucleophile (Volatile!)
T3P (50% w/w in EtOAc) 68957-94-81.5 - 2.0Coupling Agent
DIPEA (Hünig's Base) 7087-68-53.0Base
Ethyl Acetate (EtOAc) 141-78-6SolventReaction Medium
Equipment
  • Microwave Reactor: Single-mode system (e.g., Anton Paar Monowave or CEM Discover) capable of sustaining 150 °C / 20 bar.

  • Vessel: 10 mL or 30 mL borosilicate glass vial with a crimp-sealed silicone/PTFE septum (Required for pressure containment).

  • Analytical: LC-MS (C18 column), 1H NMR (DMSO-d6).

Experimental Protocol

Step 1: Reaction Assembly
  • Weighing: Into a 10 mL microwave vial equipped with a magnetic stir bar, weigh Thiophene-2-carboxylic acid (128 mg, 1.0 mmol).

  • Solvent & Base: Add Ethyl Acetate (3.0 mL) followed by DIPEA (0.52 mL, 3.0 mmol). Stir briefly to dissolve or suspend the acid.

  • Coupling Agent: Add T3P solution (50% in EtOAc, ~1.2 mL, 2.0 mmol) dropwise. Note: The solution may warm slightly.

  • Amine Addition: Add tert-Butylamine (158 µL, 1.5 mmol).

    • Critical Safety Note: tert-Butylamine is volatile (bp 78 °C). Add it last, immediately cap the vial with the pressure-rated septum, and crimp tightly.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Dynamic" method ensures the target temperature is reached without overshooting.

ParameterSettingRationale
Temperature 100 °CSufficient energy to overcome steric hindrance.
Hold Time 20:00 minOptimized for >98% conversion.
Pressure Limit 15 barSafety cutoff (reaction typically reaches ~3-5 bar).
Stirring High (600 rpm)Ensures homogeneity of the biphasic mixture.
Power Dynamic (Max 150W)System modulates power to maintain 100 °C.
Step 3: Workup & Isolation (Self-Validating)

The beauty of T3P is the workup. The byproducts are water-soluble phosphonate salts.

  • Cooling: Allow the vial to cool to <40 °C (usually automated by the reactor air jet).

  • Quench: Open the vial and transfer the reaction mixture to a separatory funnel. Dilute with EtOAc (10 mL).

  • Washes:

    • Wash 1: Water (10 mL) – Removes T3P byproducts and DIPEA salts.

    • Wash 2: 0.5 M HCl (10 mL) – Removes excess tert-butylamine and DIPEA.

    • Wash 3: Sat. NaHCO3 (10 mL) – Removes any unreacted thiophene carboxylic acid.

    • Wash 4: Brine (10 mL) – Drying.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation: The resulting solid is typically >95% pure. Recrystallization from Hexane/EtOAc (if necessary) yields analytical purity.

Process Workflow & Logic

Workflow Start Start: Weigh Reagents (Acid + Base + Solvent) AddT3P Add T3P & Amine (Seal Immediately) Start->AddT3P MW_Step Microwave Irradiation 100°C | 20 min | Sealed AddT3P->MW_Step Check LC-MS Check (Conversion >95%?) MW_Step->Check Workup Aqueous Workup (Wash H2O, HCl, NaHCO3) Check->Workup Yes Troubleshoot Increase Temp to 120°C or Add 0.5 eq T3P Check->Troubleshoot No Isolate Concentrate & Dry Yield: ~85-92% Workup->Isolate Troubleshoot->MW_Step Re-irradiate

Figure 2: Operational workflow. The decision diamond ensures quality control before committing to workup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk of t-butyl group.Increase Temp to 120 °C or extend time to 40 min.
Brown/Black Impurities Thermal decomposition.Reduce Temp to 80 °C; ensure inert atmosphere (

purge).
Pressure Spike Volatility of amine.Ensure headspace in vial is sufficient (fill vol < 60%).
Residual Acid Incomplete coupling.Ensure pH > 8 during reaction (add more DIPEA).

Analytical Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.15 (br s, 1H, NH), 7.75 (dd, 1H, Thiophene-H), 7.60 (dd, 1H, Thiophene-H), 7.10 (t, 1H, Thiophene-H), 1.38 (s, 9H, t-Butyl).
    
  • LC-MS: [M+H]+ calculated for C9H13NOS: 184.07; found 184.1.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Archana, S., et al. (2014). "Propylphosphonic Anhydride (T3P): A Versatile Reagent for Organic Synthesis."[1][3][4] Chemical Reviews, 114(1), 123–150. (General T3P Review).

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Bhurke, S., et al. (2020). "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids." Molecules, 25(8), 1761.

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of N-tert-butylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the synthesis of N-tert-butylthiophene-2-carboxamide, a valuable building block in medicinal chemistry. Thiophene-2-carboxamide derivatives are known to possess a wide range of biological activities, including anticancer and antibacterial properties.[1][2][3] This guide presents a robust and scalable synthetic protocol, beginning with a laboratory-scale procedure and transitioning to a detailed pilot-scale production plan. Key scale-up challenges, including thermal management, process safety, and product isolation, are addressed with field-proven insights to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Synthetic Strategy

The amide bond is a cornerstone of modern pharmaceuticals, and thiophene-containing molecules are privileged scaffolds in drug discovery due to their diverse pharmacological profiles.[2][3] this compound serves as a key intermediate for more complex molecular architectures. Its synthesis is most efficiently achieved via a nucleophilic acyl substitution reaction.

The selected strategy involves the reaction of thiophene-2-carbonyl chloride with tert-butylamine. This method is advantageous due to the high reactivity of the acid chloride, which allows for rapid and high-yielding amide bond formation under mild conditions. An organic base, such as triethylamine, is employed as an acid scavenger to neutralize the hydrogen chloride (HCl) byproduct, preventing the formation of the unreactive tert-butylammonium salt.

Overall Reaction Scheme:

Thiophene-2-carbonyl chloride + tert-Butylamine → this compound + Triethylamine Hydrochloride

Reaction Mechanism and Workflow

The reaction proceeds through a standard nucleophilic acyl substitution mechanism. The nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion to yield the protonated amide. Triethylamine then deprotonates the amide to give the final product and triethylamine hydrochloride.

Caption: Reaction mechanism for amide formation.

The overall process workflow involves controlled reagent addition, reaction monitoring, product isolation through aqueous workup, and final purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Reagents (tert-Butylamine, TEA in Solvent) prep_reactor Charge Reactor with Thiophene-2-carbonyl chloride add_amine Controlled Addition of Amine/Base Solution @ 0-10 °C prep_reactor->add_amine monitor Monitor Reaction (TLC/HPLC) add_amine->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify final_dry Dry Final Product purify->final_dry Final Product Final Product final_dry->Final Product

Caption: General experimental workflow diagram.

Safety and Reagent Handling

Expertise & Trustworthiness: The safe execution of this synthesis, particularly at scale, is paramount. A thorough understanding of the hazards associated with each chemical is non-negotiable.

  • Thiophene-2-carbonyl chloride: This substance is highly corrosive and causes severe skin burns and eye damage.[4][5] It reacts with moisture to release corrosive HCl gas. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[4][6]

  • tert-Butylamine: A highly flammable liquid and vapor with a low flash point.[7][8] It is also toxic, harmful if inhaled, and causes severe skin and eye burns.[8][9] It must be handled in a fume hood away from ignition sources.[7][10][11] Grounding and bonding of metal containers are required during transfer to prevent static discharge.[7][10]

  • Triethylamine (TEA): A flammable and corrosive liquid. It has a strong, pungent odor and should be handled with the same precautions as tert-butylamine.

  • Hydrogen Chloride (HCl): This corrosive gas is a byproduct of the reaction. In the laboratory, this is managed by the base scavenger and fume hood ventilation. At scale, a reactor equipped with a scrubber system containing a caustic solution (e.g., NaOH) is required to neutralize the off-gases.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol serves as a baseline for process understanding and optimization before scaling up.

Materials:

  • Thiophene-2-carbonyl chloride (10.0 g, 68.2 mmol, 1.0 equiv)

  • tert-Butylamine (7.5 g, 10.3 mL, 102.3 mmol, 1.5 equiv)

  • Triethylamine (10.4 g, 14.3 mL, 102.3 mmol, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Equip the 500 mL flask with a magnetic stir bar, thermometer, and a dropping funnel. Place the flask under a nitrogen atmosphere and cool it to 0-5 °C using an ice-water bath.

  • Reagent Charging: Charge the flask with thiophene-2-carbonyl chloride (10.0 g) and anhydrous DCM (100 mL).

  • Amine Solution: In a separate beaker, prepare a solution of tert-butylamine (7.5 g) and triethylamine (10.4 g) in anhydrous DCM (100 mL).

  • Controlled Addition: Transfer the amine solution to the dropping funnel and add it dropwise to the stirred acid chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

  • Workup - Quench: Cool the mixture again in an ice bath and slowly add 100 mL of deionized water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white to off-white solid.

Scale-Up Procedures and Considerations

Transitioning from a 10 g lab batch to a 1 kg pilot-plant batch introduces significant challenges that require a shift in methodology from simple glassware to controlled reactor systems.

Causality Behind Experimental Choices:

  • Thermal Management: The amidation reaction is exothermic. While an ice bath is sufficient for a 10 g scale, it is inadequate for a 1 kg scale where the surface-area-to-volume ratio is much lower.

    • Solution: A jacketed reactor with a thermal control unit is mandatory. The addition of the amine solution must be precisely controlled (slow addition rate) and linked to the internal temperature probe. A runaway reaction is a significant risk if the addition is too fast or cooling fails.

  • Mixing and Reagent Addition: Inefficient mixing at scale can lead to localized "hot spots" and byproduct formation.

    • Solution: Use a reactor with an appropriately designed agitator (e.g., pitched-blade turbine) to ensure homogeneity. Sub-surface addition of the amine solution prevents splashing and localized high concentrations at the surface.

  • Workup and Isolation: Handling large volumes of volatile and flammable solvents like DCM for extraction poses significant safety and environmental risks. Large-scale chromatography is often economically unviable for final product purification.[12]

    • Solution: The process should be optimized to allow for direct crystallization and filtration of the product from the reaction mixture, if possible. If an aqueous workup is necessary, the choice of solvent is critical. Methyl tert-butyl ether (MTBE) can be a superior choice to THF or DCM for large-scale workups due to its lower water solubility, which facilitates cleaner phase separations.[13]

  • Process Safety - Off-Gassing: The reaction generates HCl gas, which is neutralized by triethylamine to form a solid salt. However, any unreacted thiophene-2-carbonyl chloride will react violently with the aqueous quench, releasing significant amounts of HCl gas.

    • Solution: The reactor must be vented to a caustic scrubber to neutralize any acidic vapors. The quench step must be performed slowly and with adequate cooling to control the rate of gas evolution.

Pilot-Scale Production Protocol (1 kg Scale)

This protocol assumes the use of a 20 L jacketed glass reactor with an overhead stirrer, temperature probe, addition funnel/pump, and a condenser vented to a scrubber.

Key Parameter Comparison:

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Thiophene-2-carbonyl chloride 10.0 g (1.0 equiv)1.00 kg (1.0 equiv)100x Scale-up
tert-Butylamine 7.5 g (1.5 equiv)0.75 kg (1.5 equiv)Maintain stoichiometry
Triethylamine 10.4 g (1.5 equiv)1.04 kg (1.5 equiv)Maintain stoichiometry
Solvent (DCM) 200 mL20 LMaintain ~10 vol concentration
Addition Time 30-45 min2-3 hoursCritical for thermal control
Max Temperature < 10 °C< 10 °CSafety and selectivity
Cooling Method Ice BathJacketed Reactor with ChillerRequired for heat removal at scale
Purification Recrystallization / ChromatographyRecrystallization / FiltrationChromatography is impractical at scale

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 150 RPM).

  • Charge and Cool: Charge the reactor with thiophene-2-carbonyl chloride (1.00 kg) and DCM (10 L). Cool the reactor jacket to achieve an internal temperature of 0-5 °C.

  • Amine Addition: In a separate, suitable vessel, prepare a solution of tert-butylamine (0.75 kg) and triethylamine (1.04 kg) in DCM (10 L). Transfer this solution to the reactor via a pump at a controlled rate over 2-3 hours. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C.

  • Reaction and Monitoring: Once the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for an additional 2-4 hours. Take samples periodically for HPLC analysis to confirm reaction completion.

  • Workup - Quench: Cool the reactor contents back to 0-5 °C. Slowly add 10 L of water via the pump over approximately 1 hour. Vent the reactor to the caustic scrubber throughout this process.

  • Workup - Phase Separation: Stop the agitator and allow the layers to separate. Drain the lower organic layer into a clean container.

  • Washing: Return the organic layer to the reactor. Add 10 L of saturated NaHCO₃ solution, stir for 15 minutes, settle, and drain the aqueous layer. Repeat with 10 L of brine.

  • Isolation: Transfer the organic layer to a suitable vessel for concentration or set up the reactor for distillation. Reduce the solvent volume under vacuum. The product may begin to crystallize.

  • Purification: Add an anti-solvent (e.g., heptane) to the concentrated slurry to complete crystallization. Stir the slurry at 0-5 °C for at least 1 hour.

  • Filtration and Drying: Filter the product using a suitable filter (e.g., Nutsche filter-dryer). Wash the filter cake with cold heptane. Dry the solid under vacuum at 40-50 °C until a constant weight is achieved.

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: tert-BUTYLAMINE. NJ.gov. [Link]

  • Loba Chemie. (2024). tert-BUTYLAMINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - t-Butylamine. [Link]

  • National Institutes of Health. (n.d.). 2-Thiophenecarbonyl chloride. PubChem. [Link]

  • Hsu, Y-F., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 70(Pt 11), o1189. [Link]

  • ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. [Link]

  • Reddy, T. S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1297. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]

  • Bolocan, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 1234. [Link]

  • Gabriel, C. M. A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1605. [Link]

  • Brotherton, D. L., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 31. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • ChemBK. (2024). N-(tert-Butyl)thiophene-2-sulphonamide. [Link]

  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. [Link]

  • Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]

  • ACS Publications. (n.d.). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. [Link]

  • University of New Orleans. (n.d.). The synthesis and mass spectral studies of t-butyl(deuterated) thiophenes. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. [Link]

  • Technology Networks. (2025). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. [Link]

  • ResearchGate. (2025). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-tert-butylthiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in Sterically Hindered Amide Formation Target Molecule: N-tert-butylthiophene-2-carboxamide Document ID: TSC-THIO-002 Last Updated: 2026-02-21[1][2]

Core Directive & Strategy

This guide addresses the specific challenge of coupling an electron-rich aromatic acid (thiophene-2-carboxylic acid) with a sterically bulky amine (tert-butylamine).

The Central Challenge: The tert-butyl group exerts significant steric hindrance, slowing the nucleophilic attack on the carbonyl center. Standard coupling agents (EDC/NHS) often result in stalled reactions or low yields due to the formation of unreactive activated esters.[2] The Acid Chloride method is the Gold Standard for this synthesis because the high reactivity of the acyl chloride overcomes the steric barrier of the amine.

The "Gold Standard" Protocol

Method: Acyl Chloride Activation via Thionyl Chloride (


)
Rationale:  High atom economy, simplified purification, and kinetic drive sufficient to overcome steric hindrance.[2]
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Thiophene-2-carboxylic acid 1.0SubstrateDry thoroughly before use.[1][2]
Thionyl Chloride (

)
1.5 - 2.0ActivatorFreshly distilled if yellow/orange.[1][2]
DMF (Dimethylformamide) 0.05 (Cat.)[1][2]CatalystEssential for forming the Vilsmeier intermediate.
Dichloromethane (DCM) SolventSolvent (Step 1)Anhydrous.[1][2]
Triethylamine (

)
2.5Acid ScavengerMust be dry.[1][2] Scavenges HCl generated.[2]
tert-Butylamine 1.2NucleophileVolatile (Bp 44°C). Add cold.[1][2]
Step-by-Step Workflow

Phase A: Activation (Acid Chloride Formation) [1][2]

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) under

    
     atmosphere.
    
  • Dissolution: Dissolve Thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M concentration).

  • Catalysis: Add catalytic DMF (2-3 drops). Note: Without DMF, the reaction with thiophenes can be sluggish.[2]

  • Chlorination: Add

    
     (1.5 eq) dropwise at 0°C.
    
  • Reflux: Warm to room temperature (RT), then reflux for 2 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check progress).

  • Evaporation: CRITICAL STEP. Remove solvent and excess

    
     under reduced pressure.[1][2] Co-evaporate with dry toluene (
    
    
    
    ) to remove trace thionyl chloride.[1][2] Residual
    
    
    will react with your amine to form sulfinylamines, destroying yield.[2]

Phase B: Amidation (Coupling) [1][2][3]

  • Preparation: Redissolve the crude acid chloride (yellow/brown oil) in fresh anhydrous DCM. Cool to 0°C .[2][4]

  • Base Addition: Add

    
     (2.5 eq).[1][2]
    
  • Amine Addition: Add tert-butylamine (1.2 eq) dropwise.

    • Expert Insight:tert-Butylamine boils at 44°C. If you add it too fast, the exotherm will boil off your reagent before it reacts. Keep internal temp < 10°C.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Quench: Quench with saturated

    
    .
    
Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Phase A: Activation cluster_1 Phase B: Coupling Start Thiophene-2-carboxylic Acid SOCl2 Add SOCl2 + cat. DMF (Reflux 2h) Start->SOCl2 Evap Evaporate & Co-evaporate (Remove excess SOCl2) SOCl2->Evap AcidCl Crude Acid Chloride Evap->AcidCl Cool Dissolve in DCM Cool to 0°C AcidCl->Cool AddAmine Add Et3N then t-Butylamine (Dropwise - Exotherm Control) Cool->AddAmine React Stir RT (4-12h) AddAmine->React Quench Quench (sat. NaHCO3) React->Quench

Caption: Optimized workflow for acid chloride mediated synthesis, highlighting the critical evaporation step to prevent side reactions.

Troubleshooting Guide (FAQs)

Q1: My yield is low (<40%), and I see the starting acid on TLC. What happened?

Diagnosis: Incomplete activation or Hydrolysis.[2]

  • Cause A: The acid chloride formation failed. Did you use DMF? Thionyl chloride alone is often too slow for electron-rich rings like thiophene without DMF catalysis (Vilsmeier-Haack type activation).[1][2]

  • Cause B: Moisture ingress.[2] If your DCM wasn't dry, the acid chloride hydrolyzed back to the acid before reacting with the amine.

  • Solution: Use fresh

    
     and ensure the reaction is under nitrogen.
    
Q2: I see a major impurity spot just above the product.

Diagnosis: Formation of N-sulfinyl-tert-butylamine.[1][2]

  • Mechanism: If you did not remove all excess thionyl chloride before adding the amine, the amine reacted with

    
     instead of the acid chloride.
    
  • Prevention: The "Co-evaporation with Toluene" step in Phase A is mandatory. Do not skip it.

Q3: The reaction turned into a black tar.

Diagnosis: Polymerization of the thiophene ring.

  • Cause: Thiophenes are sensitive to strong acids.[2] If you used a large excess of

    
     and heated it too vigorously (or for too long), you may have initiated acid-catalyzed oligomerization of the thiophene ring.[2]
    
  • Solution: Limit reflux to 2 hours. Keep the temperature strictly controlled.

Q4: Why can't I just use EDC/NHS or HATU?

Diagnosis: Steric stalling.[2][5]

  • Explanation: While HATU works for many amides, the tert-butyl group is massive.[2] The "Active Ester" formed by HATU is bulky. Attacking it with a bulky amine creates a "Steric Clash."[2] The reaction becomes kinetically extremely slow, allowing moisture to hydrolyze the active ester faster than the amine can attack it [1]. The Acid Chloride is small and highly electrophilic, bypassing this bottleneck.[2]

Logic Tree for Low Yield Diagnosis

Troubleshooting Problem Low Yield Observed CheckSM Is Starting Acid Present? Problem->CheckSM YesSM YES: Incomplete Activation or Hydrolysis CheckSM->YesSM Yes NoSM NO: Side Reactions CheckSM->NoSM No Sol1 Action: Add DMF cat. Dry Solvents YesSM->Sol1 Sol2 Action: Check for Sulfinylamine (Remove SOCl2 better) NoSM->Sol2

Caption: Diagnostic logic for identifying the root cause of yield loss based on crude mixture analysis.

Purification & Characterization

Purification Protocol

The product is lipophilic.

  • Workup: Wash organic phase with 1M HCl (removes unreacted amine/Et3N), then Sat.

    
     (removes unreacted acid), then Brine.[2]
    
  • Recrystallization: This compound often crystallizes well.[1][2]

    • Solvent System: Hexanes (hot) with a drop of Ethyl Acetate or Toluene.[1][2]

    • Procedure: Dissolve in minimum hot toluene, add hot hexane until cloudy, cool slowly to 4°C.

  • Flash Chromatography: If oil persists.[1][2]

    • Eluent: 10% - 20% EtOAc in Hexanes.[1][2]

    • Rf: Product usually appears around 0.4 - 0.5 in 20% EtOAc/Hex.[1][2]

Characterization Data (Expected)
  • 1H NMR (

    
    ): 
    
    • 
       7.4 - 7.5 (dd, 1H, Thiophene H-5)[1][2]
      
    • 
       7.3 (dd, 1H, Thiophene H-3)[1][2]
      
    • 
       7.0 (dd, 1H, Thiophene H-4)[1][2]
      
    • 
       5.8 - 6.0 (br s, 1H, NH)[1][2]
      
    • 
       1.45 (s, 9H, t-Butyl) — Diagnostic Singlet [1][2]
      

References

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

  • Greenberg, J. A., & Sammakia, T. (2017).[2][6] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251.[2] [1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][7] Organic Process Research & Development, 20(2), 140–177.[2]

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][7] Tetrahedron, 61(46), 10827-10852.[2]

Sources

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Steric Amide Bond Formation (tert-Butylamine & Bulky Acids) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: [LIVE] - Updated for 2025 Reagent Standards

Introduction: The "Steric Wall"

Coupling a bulky amine (like tert-butylamine) or a sterically congested carboxylic acid (like pivalic acid derivatives) is a common bottleneck in drug development. Standard conditions (EDC/HOBt or even HBTU) often fail here because the nucleophilic attack on the activated carbonyl is physically blocked.

This guide moves beyond "add more catalyst" and provides a mechanistic approach to overcoming the energy barrier imposed by steric hindrance.

Diagnostic Workflow

Before selecting a reagent, assess your substrate's specific constraints using this logic flow.

StericCouplingWorkflow Start START: Bulky Coupling (e.g., t-Butylamine + Acid) CheckSens Is the Acid Epimerization Prone? Start->CheckSens T3P STRATEGY A: T3P + Pyridine (Low Epimerization, High Solvency) CheckSens->T3P Yes (Chiral Alpha-Carbon) CheckBulk Is Steric Bulk Extreme (e.g., Aib-Aib)? CheckSens->CheckBulk No (Achiral/Stable) Success Isolate Product T3P->Success Yield > 80% HATU STRATEGY B: HATU + HOAt (Enhanced Leaving Group) CheckBulk->HATU Moderate Bulk Ghosez STRATEGY C: Ghosez's Reagent (In-situ Acid Chloride) CheckBulk->Ghosez Extreme Bulk HATU->Success Ghosez->Success

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and steric demand.

Reagent Selection & Mechanistic Insight

The "Gold Standard" for Sterics: T3P (Propylphosphonic Anhydride)

While HATU is powerful, T3P is often superior for sterically hindered couplings, particularly when the acid component has a chiral center prone to epimerization.

  • Why it works: T3P forms a mixed anhydride that is highly reactive but does not generate free acid equivalents that promote oxazolone formation (the primary pathway for racemization).

  • The Advantage: The byproduct (cyclic phosphonic acid) is water-soluble, simplifying workup significantly compared to urea byproducts from DCC/DIC.[1]

The "Bunker Buster": Ghosez’s Reagent

When T3P or HATU fails to drive conversion, you must switch mechanisms from "active ester" to "acid chloride."

  • Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

  • Why it works: It converts carboxylic acids to acid chlorides under neutral conditions . This avoids the harsh acidity of thionyl chloride (

    
    ) while creating a hyper-electrophilic species capable of reacting with the poorest nucleophiles (like tert-butylamine).
    
The Base Dilemma: DIPEA vs. Sym-Collidine

In highly hindered couplings, DIPEA (Hünig's base) can sometimes be detrimental.

  • The Issue: DIPEA is bulky. If the transition state is crowded, DIPEA may struggle to deprotonate the amine or the active ester intermediate efficiently.

  • The Fix: 2,4,6-Collidine (Sym-collidine) . While a weaker base, it is often more effective in these scenarios because it modulates the proton transfer without adding excessive steric bulk to the immediate reaction sphere, particularly in acid chloride couplings.

Experimental Protocols

Protocol A: T3P Coupling (Primary Recommendation)

Best for: Chiral acids + tert-butylamine.

  • Dissolve: Dissolve carboxylic acid (1.0 equiv) and tert-butylamine (1.2–1.5 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup, though T3P is compatible with it).

  • Base: Add Pyridine (2.5–3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P to minimize epimerization.

  • Reagent: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir 12–24h.[2]

    • Tip: If conversion stalls, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with water. Wash organic layer with 1M HCl (removes pyridine), sat.

    
    , and brine. The T3P byproduct washes out in the aqueous layer.[3][4][5]
    
Protocol B: Ghosez’s Reagent (For Extreme Sterics)

Best for: Non-chiral, extremely bulky acids or electron-deficient amines.

  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1.1–1.2 equiv) at RT. Stir 1–2 hours.

    • Monitoring: Check by TLC (methanol quench -> methyl ester) to ensure acid chloride formation is complete.

  • Coupling: Add the bulky amine (tert-butylamine, 1.2–1.5 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & FAQs

Q: My HATU reaction stalls at 60% conversion. Should I add more HATU? A: No. Adding more HATU often leads to the formation of guanidinium side products rather than product.

  • Fix: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (chelation) that speeds up the amine attack by nearly 10x compared to HOBt.

Q: I see significant racemization with tert-butyl coupling. Why? A: The slow reaction rate allows the activated acid to cyclize into an oxazolone, which rapidly racemizes.

  • Fix:

    • Switch to T3P (Protocol A).

    • Use Collidine instead of DIPEA.

    • Avoid DMAP entirely; it is a known racemization catalyst.

Q: The tert-butylamine is volatile (bp 78°C). How do I handle this in heated reactions? A: If heating is required (e.g., with T3P in DMF at 60°C), perform the reaction in a sealed pressure vial. Use a significant excess (2.0–3.0 equiv) of the amine to account for partition into the headspace.

Q: Can I use Acid Fluorides? A: Yes. If Ghosez's reagent is unavailable, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate acid fluorides in situ. Acid fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines, making them excellent for sterically hindered peptides (e.g., Aib couplings).

Comparison Data

FeatureHATU / DIPEAT3P / PyridineGhosez's Reagent
Steric Tolerance ModerateHighVery High
Epimerization Risk ModerateVery LowLow (Neutral conditions)
Byproduct Removal Difficult (Tetramethylurea)Easy (Water soluble)Easy (Gas/Soluble)
Atom Economy PoorGoodModerate
Cost HighModerateModerate

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive."[2][7][9] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Patterson, J. (2015).[10] "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry.

Sources

Purification strategies for oily N-tert-butylthiophene-2-carboxamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492 Subject: Troubleshooting Oily N-tert-butylthiophene-2-carboxamide Intermediates Status: Escalated to Tier 3 (Senior Application Scientist)

User Issue Summary

"I synthesized this compound via amide coupling. The literature suggests a solid, but I am stuck with a persistent, viscous yellow oil that refuses to crystallize. Rotovap drying doesn't help. How do I purify this?"

Scientist’s Analysis: Why is it an Oil?

Welcome to the Tier 3 support desk. I’ve seen this issue frequently with thiophene amides. While this compound should theoretically be a solid (estimated M.P. 90–110°C based on structural analogs), it has a high propensity to form supercooled liquids due to two factors:

  • The "Grease" Factor: The tert-butyl group and the thiophene ring are highly lipophilic. If even small amounts of solvent (DMF, Toluene) or impurities (unreacted thiophene-2-carboxylic acid) remain, they disrupt the crystal lattice packing, lowering the melting point below room temperature.[1]

  • Rotameric Inhibition: Thiophene amides can exhibit restricted rotation around the amide bond, complicating nucleation.

Below are the three protocols to resolve this, ordered from "Chemical Hygiene" to "Physical Force."

Module 1: The "Bulletproof" Workup (Chemical Purification)

Goal: Remove the impurities that are chemically preventing crystallization. Logic: The amide is neutral.[2] Your impurities are likely acidic (starting acid) or basic (starting amine). We exploit this pKa difference.

The Protocol: Do not skip this. Even if you think your crude is clean, "invisible" impurities like urea byproducts (from EDC/DCC coupling) often cause oiling.

  • Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsions are worse with DCM). Use 10 mL solvent per gram of crude.

  • Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl .

    • Why?tert-butylamine (pKa ~10.[1]6) will protonate and move to the aqueous layer.

  • Base Wash (Removes Acid): Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Why? Thiophene-2-carboxylic acid (pKa ~3.[1]5) will deprotonate and become water-soluble.[1]

    • Critical Step: If the oil persists, do a final wash with 1M NaOH (rapidly) to remove stubborn phenols or acids, but be quick to avoid hydrolyzing your product.

  • The "Brine Polish": Wash 1x with Saturated Brine.

  • Drying: Dry over MgSO₄, filter, and evaporate.

Visualizing the Separation Logic:

WorkupLogic Crude Crude Mixture (Amide + Amine + Acid) EtOAc Dissolve in EtOAc Crude->EtOAc HCl Wash 1: 1M HCl EtOAc->HCl Base Wash 2: Sat. NaHCO3 HCl->Base Organic Phase Waste_Aq1 Aq. Waste 1 (Amine-HCl salt) HCl->Waste_Aq1 Removes Amine Organic Organic Layer (Neutral Amide) Base->Organic Pure Amide Waste_Aq2 Aq. Waste 2 (Acid-Na salt) Base->Waste_Aq2 Removes Acid

Figure 1: The standard acid/base workup fractionation strategy to isolate neutral amides.[1]

Module 2: Crystallization Strategies (Physical Purification)

Goal: Force the oil to organize into a lattice. Scenario: You did the workup, but it's still an oil.

Strategy A: The "Scratch and Seed" (Trituration)

Thiophene amides are notorious for supercooling. They need a nucleation site.

  • Solvent Choice: Use Heptane (or Hexane) and Diethyl Ether .

  • Procedure:

    • Dissolve the oil in the minimum amount of Diethyl Ether (or EtOAc).

    • Add Heptane dropwise until the solution turns slightly cloudy (turbid).

    • The Trick: Add a "seed" crystal if you have one.[3] If not, take a glass pipet, dip it in the oil, pull it out, and let the solvent evaporate on the tip until a white solid forms. Rub this solid back into the main oil.

    • Scratching: Vigorously scratch the side of the flask at the air/liquid interface with a glass rod.

    • Cooling: Place in a freezer (-20°C) overnight. Do not disturb it.

Strategy B: The "Oiling Out" Fix

Issue: As you cool it, the product separates as a second liquid phase (oil droplets) rather than crystals. Fix: This means you cooled it too fast or the concentration is too high.

  • Re-heat the mixture until it is a single clear phase again.

  • Add a small amount of the "good" solvent (EtOAc/Ethanol).

  • Let it cool to room temperature slowly (wrap the flask in a towel to insulate it).

Solvent System Data Table:

Solvent SystemSuitabilityNotes
Hexane / EtOAc HighStandard for thiophenes.[1] Start 9:1 Hex:EtOAc.
Heptane / Toluene MediumGood for very lipophilic analogs, but Toluene is hard to remove.
Ethanol / Water LowAvoid. Thiophenes are too greasy; they will oil out instantly.
Pentane (Trituration) HighAdd pentane to the oil and sonicate. Often turns oil to powder.

Module 3: Chromatography (The "Nuclear" Option)

Goal: Separation when crystallization fails completely.

If the oil persists, you likely have a lipophilic impurity (like a dimer or coupling reagent byproduct) that co-migrates.

Stationary Phase: Silica Gel (Standard 40-63 µm).[1] Mobile Phase: Hexane : Ethyl Acetate.

The Gradient Protocol:

  • Equilibration: Start with 100% Hexane. (Thiophene amides stick, impurities might flush).

  • Ramp:

    • 0 - 5% EtOAc (Flush non-polar thiophene starting material).[1]

    • 5 - 20% EtOAc (Product usually elutes here).[1]

    • 20 - 50% EtOAc (Flush polar impurities).[1]

Visualization: Use UV at 254 nm (Thiophene ring absorbs strongly) and Iodine Stain (Amides show up well in Iodine).

FAQ: Troubleshooting Specific Scenarios

Q: My product smells like rotten eggs/sulfur. Is it decomposing? A: No, but your starting material is present. Thiophene-2-carboxylic acid and its chloride derivatives have distinct sulfurous odors.[1] This confirms you need to repeat the Base Wash (Module 1) or run a column.

Q: I used DMF as a solvent and now the oil won't solidify. A: DMF is the enemy of crystallization. It lowers the vapor pressure and acts as a plasticizer.

  • Fix: Dissolve the oil in EtOAc and wash with LiCl (5% aq) or water 5 times. LiCl pulls DMF into the aqueous phase effectively.

Q: Can I use high-vacuum to solidify it? A: Yes, but be careful. If the oil still contains solvent, it might "bump" violently. Stir the oil with a magnetic stir bar while under high vacuum. The agitation helps release trapped solvent molecules and induces solidification (foam formation).

Q: The NMR shows the product is pure, but it's still an oil. A: You have a "melt." If the purity is >98%, the oil state is likely physical, not chemical.

  • Fix: Store it in the freezer for 1 week. Sometimes, kinetics just takes time. Alternatively, use Pentane trituration (add pentane, sonicate until it turns cloudy, evaporate).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide purification and crystallization).

  • Reich, H. J. (2024). Common Workup Procedures. University of Wisconsin-Madison, Department of Chemistry.[1] (Authoritative source for pKa-based extraction).

  • PubChem. (2024).[4] Thiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. (Source for pKa and solubility data).

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Techniques for handling oils and seeding).

Sources

Validation & Comparative

1H and 13C NMR characterization of N-tert-butylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Profiling of N-tert-butylthiophene-2-carboxamide: Solvent Effects and Structural Validation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Characterization Challenge

This compound is a privileged scaffold in medicinal chemistry, serving as a core motif in kinase inhibitors and anti-inflammatory agents. However, its characterization presents a specific analytical challenge: the amide proton (NH) .

In routine screening solvents like Chloroform-d (


), the amide proton often exhibits significant broadening or chemical shift variability due to intermolecular exchange and concentration dependence. This guide objectively compares the performance of 

versus Dimethyl Sulfoxide-

(

)
for the characterization of this compound.[1] We demonstrate why

is the superior solvent for structural validation and provide a self-validating protocol to distinguish the 2-isomer from its 3-isomer regio-alternative.

Experimental Workflow

The following workflow outlines the critical path from crude synthesis to validated structural assignment.

NMR_Workflow cluster_Solvent Solvent Selection Synthesis Synthesis (Acid Chloride + Amine) Purification Purification (Flash Chromatography) Synthesis->Purification CDCl3 Path A: CDCl3 (Routine Screen) Purification->CDCl3 DMSO Path B: DMSO-d6 (Structural Validation) Purification->DMSO Acquisition Acquisition (1H, 13C, COSY) CDCl3->Acquisition DMSO->Acquisition Analysis Data Analysis (Integration & Coupling) Acquisition->Analysis

Figure 1: Comparative workflow for NMR characterization. Path B (DMSO-d6) is recommended for final publication data due to amide stability.

Comparative Analysis: Solvent Effects

The choice of solvent fundamentally alters the spectral topology of the amide region. Below is the comparative data derived from standard field strengths (400-500 MHz).

1H NMR Data Comparison
Proton AssignmentMultiplicity

in

(ppm)

in

(ppm)
Performance Note
NH (Amide) Broad Singlet5.80 – 6.50 8.00 – 8.30 Critical Differentiator
H-3 (Thiophene) dd (

Hz)
7.45 – 7.507.60 – 7.65Deshielded by C=O
H-5 (Thiophene) dd (

Hz)
7.40 – 7.457.70 – 7.75Solvent dependent shift
H-4 (Thiophene) dd/m (

Hz)
7.05 – 7.107.10 – 7.15Most shielded aromatic
t-Butyl (

)
Singlet1.451.38High intensity reference
Technical Insight: The "Amide Lock" Effect
  • In

    
     (The Problem):  The amide proton participates in weak, concentration-dependent intermolecular hydrogen bonding. This results in a broad peak that can migrate by >0.5 ppm depending on concentration and temperature. Integration is often unreliable (
    
    
    
    ).
  • In

    
     (The Solution):  DMSO acts as a strong hydrogen bond acceptor. It "locks" the NH proton into a specific conformation via a strong solvent-solute H-bond. This creates a sharp, distinct signal shifted downfield (~8.2 ppm), allowing for accurate integration (1.00H) and observation of coupling to the t-butyl group (though usually a singlet due to quaternary carbon isolation).
    

Structural Validation Protocol

To ensure scientific integrity, you must validate that you have synthesized the 2-carboxamide and not the 3-carboxamide isomer. This is determined by the coupling constants (


-values) of the thiophene ring.
The Coupling Constant Logic

The thiophene ring protons follow a rigid coupling network.

  • 2-Substituted (Target): No singlet.

    
     and 
    
    
    
    appear as doublets (or dd).
    
    
    Hz,
    
    
    Hz.
  • 3-Substituted (Alternative):

    
     appears as a distinct narrow doublet or singlet because 
    
    
    
    and
    
    
    are small (< 3 Hz).

Structural_Logic Target Target Molecule: This compound H3 H-3 Proton (Ortho to C=O) Doublet, J ~3.8 Hz Target->H3 Deshielded H5 H-5 Proton (Alpha to Sulfur) Doublet, J ~5.0 Hz Target->H5 Deshielded H4 H-4 Proton (Beta Position) Triplet/dd, J ~3.8, 5.0 Hz Target->H4 Shielded H3->H4 J(3,4) Coupling H4->H5 J(4,5) Coupling

Figure 2: Coupling network for the 2-substituted isomer. Note the absence of a singlet H-2.

13C NMR Validation Data
Carbon TypeChemical Shift (

, ppm)
Assignment Logic
C=O (Carbonyl) 161.0 – 162.0Most downfield signal.
C-2 (Quaternary) 139.0 – 140.0Ipso-carbon attached to C=O. Low intensity.
C-3, C-4, C-5 127.0 – 131.0Aromatic methines. C-5 is usually most downfield of these.
C-Quat (t-Butyl) 51.0 – 52.0Characteristic aliphatic quaternary.

(t-Butyl)
28.5 – 29.0Intense signal (3 equivalent carbons).

Detailed Experimental Protocol

Objective: Obtain publication-quality spectra for this compound.

Step 1: Sample Preparation (Self-Validating Step)

  • Mass: Weigh 10-15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why? As established, this ensures NH visibility.

  • Clarification: If the solution is cloudy, filter through a small plug of cotton wool in a glass pipette. Suspended solids cause magnetic field inhomogeneity (broad peaks).

Step 2: Acquisition Parameters (Bruker/Varian Standard)

  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: The t-butyl protons have a long

      
       relaxation time. A short delay (< 1s) will saturate this signal, leading to inaccurate integration ratios (e.g., the t-butyl integrating to < 9H relative to the aromatic protons).
      
  • Scans (ns): 16 scans are sufficient for 1H; 512-1024 scans for 13C due to the low sensitivity of the quaternary carbons (C-2 and t-Bu quaternary).

Step 3: Processing & Quality Control

  • Phasing: Ensure the baseline is flat.

  • Integration Check: Set the t-butyl singlet to 9.00H.

    • Pass Criteria: The thiophene protons must integrate to 1.0H each (

      
       0.05). The NH should integrate to ~1.0H.
      
    • Fail Criteria: If t-butyl is 9.00H and aromatics are 0.6H, your relaxation delay (d1) was too short.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and shift tables).
  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572–582. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Edition. Elsevier. (Reference for Thiophene ring coupling constants).

Sources

Comparative Guide: Evaluating Metabolic Stability of N-tert-butylthiophene-2-carboxamide

[1]

Executive Summary

N-tert-butylthiophene-2-carboxamide represents a classic medicinal chemistry scaffold where a phenyl ring (benzamide) is replaced by a thiophene ring (bioisostere) to modulate lipophilicity and potency.[1] However, this substitution introduces specific metabolic liabilities—primarily S-oxidation —that do not exist in the benzene analog.[1]

This guide provides a rigorous technical framework for evaluating the in vitro metabolic stability of this compound using Human Liver Microsomes (HLM). It compares the thiophene scaffold against its benzene analog (N-tert-butylbenzamide) and industry-standard controls, highlighting the mechanistic divergence that researchers must anticipate during lead optimization.[1]

Part 1: Strategic Framework & Mechanistic Rationale

The Thiophene vs. Benzene Divergence

While thiophenes are standard bioisosteres for phenyl rings, they are electron-rich and less aromatic, making them more susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes.

FeatureThis compound (Test Article)N-tert-butylbenzamide (Analog Comparator)
Core Scaffold Thiophene (5-membered heteroaromatic)Benzene (6-membered aromatic)
Electronic State Electron-rich (

-excessive); High HOMO energy.[1]
Stable aromatic system.[1]
Primary Metabolic Risk S-oxidation (formation of reactive sulfoxides/epoxides) and Ring Opening.[1]Hydroxylation (aromatic ring) or N-dealkylation.[1]
Predicted Stability Moderate to Low (High Turnover Risk).[1]High (Low Turnover).[1]
Toxicity Potential High (Reactive metabolites can bind proteins).[1]Low (Stable metabolites).[1]
Metabolic Pathway Prediction

The tert-butyl group provides significant steric hindrance, protecting the amide bond from direct hydrolysis. Therefore, the primary clearance mechanism is oxidative.[1]

  • Benzene Analog: Metabolism is slow, typically requiring difficult aromatic hydroxylation.[1]

  • Thiophene Analog: Metabolism is rapid via CYP-mediated attack on the sulfur lone pair or the C2-C3 double bond.[1]

Mechanistic Pathway Diagram (DOT)

The following diagram illustrates the divergent metabolic fates of the thiophene scaffold compared to the benzene analog.

MetabolicPathwayParentThis compoundCYPCYP450 (Oxidation)Parent->CYPSOxideThiophene S-Oxide(Highly Reactive Electrophile)CYP->SOxideS-Oxidation (Major)DimerDiels-Alder DimersSOxide->DimerDimerizationAdductProtein/GSH Adducts(Toxicity Alert)SOxide->AdductNucleophilic AttackRingOpenRing Opening(Dicarbonyls)SOxide->RingOpenRearrangementBenzeneBenzene Analog(N-tert-butylbenzamide)PhenolStable Phenol(Hydroxylation)Benzene->PhenolSlow Hydroxylation

Figure 1: Divergent metabolic pathways.[1] The thiophene moiety undergoes S-oxidation to form reactive intermediates, whereas the benzene analog typically undergoes slow, stable hydroxylation.

Part 2: Experimental Protocol (Microsomal Stability)

To objectively evaluate the stability, a comparative intrinsic clearance (

11
Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., BioIVT or Corning).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Experimental Design Matrix

Run the following incubations in triplicate:

CompoundConcentrationPurposeExpected Result (

)
This compound 1 µMTest Article < 30 min (Unstable)
N-tert-butylbenzamide 1 µMStructural Analog > 60 min (Stable)
Verapamil 1 µMPositive Control ~ 15 min (High Clearance)
Warfarin 1 µMNegative Control > 120 min (Low Clearance)
Test Article (-NADPH) 1 µMStability Control No Loss (Rules out hydrolysis)
Step-by-Step Workflow
Workflow Diagram (DOT)

AssayWorkflowPrep1. PreparationPre-warm Buffer & Microsomes (37°C)Spike Test Compound (1 µM)Start2. InitiationAdd NADPH Regenerating SystemPrep->StartIncubate3. IncubationSampling at t = 0, 5, 15, 30, 45 minStart->IncubateQuench4. QuenchingTransfer to Ice-Cold ACN + Internal StdIncubate->QuenchAnalyze5. AnalysisCentrifuge -> LC-MS/MS (MRM Mode)Quench->Analyze

Figure 2: Standardized HLM Stability Workflow ensuring precise time-point capture and metabolic quenching.

Detailed Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound to final concentration of 1 µM (keeps substrate below

    
     to ensure first-order kinetics). Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At defined intervals (0, 5, 15, 30, 45 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS monitoring the parent ion transition.

Part 3: Data Analysis & Interpretation[2]

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (% remaining) vs. time. The slope of the linear regression is

1
1
1
Comparative Results Interpretation

The following table guides the interpretation of results for the thiophene carboxamide relative to its benzene analog.

MetricBenzene Analog (Ref)Thiophene Carboxamide (Test)Interpretation
Half-life (

)
> 60 min15 - 40 minThiophene ring accelerates metabolism.[1]

< 20 µL/min/mg> 40 µL/min/mgHigh clearance indicates "Metabolic Soft Spot."[1]
-NADPH Stability > 95% Remaining> 95% RemainingConfirms instability is CYP-mediated, not chemical hydrolysis.[1]
Major Metabolite M+16 (Hydroxylation)M+16 (S-Oxide) or M+32Critical: M+16 in thiophene is likely a reactive sulfoxide.[1]
Risk Assessment

If the this compound shows a

  • Reactive Metabolite Screen: You must perform a Glutathione (GSH) trapping assay.[1] If the S-oxide is formed, it will trap GSH, indicating a toxicity risk (idiosyncratic drug-induced liver injury).[1]

  • Structural Modification: Consider blocking the C-5 position of the thiophene ring with a halogen (Cl, F) or a methyl group to sterically hinder S-oxidation.[1]

References

  • Dansette, P. M., et al. (1997).[1] Chemical and Biological Oxidation of Thiophene: Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism.[1][2][3][4] Journal of the American Chemical Society.[1] [1]

  • Rademacher, P. M., et al. (2012).[1] Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.[1] Chemical Research in Toxicology.[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Elsevier.[1] (Standard reference for HLM protocols).

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition.[1][5]

  • Valderrama, C., et al. (2025).[1] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Evaluation. MDPI Molecules.[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-tert-butylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.